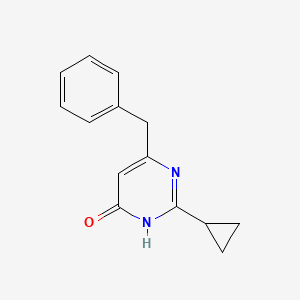

6-Benzyl-2-cyclopropylpyrimidin-4-ol

Overview

Description

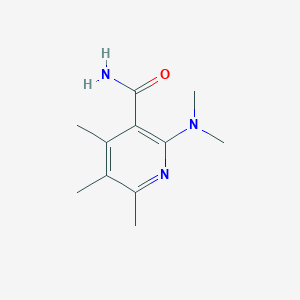

6-Benzyl-2-cyclopropylpyrimidin-4-ol is a chemical compound with the molecular formula C14H14N2O . It has a molecular weight of 226.27 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Benzyl-2-cyclopropylpyrimidin-4-ol are not fully detailed in the available resources. It is known that it has a molecular weight of 226.27 g/mol .Scientific Research Applications

Synthesis and Chemical Reactions

6-Benzyl-2-cyclopropylpyrimidin-4-ol serves as a precursor in the synthesis of various organic compounds. An efficient method involving phosphomolybdic acid promoted a one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating its utility in forming complex molecules in good to excellent yields with short reaction times (P. S. Reddy et al., 2014). This highlights its role in facilitating diverse chemical reactions, contributing to the field of synthetic organic chemistry.

Structural Investigation and Quantum Chemical Studies

The compound's derivatives, specifically focusing on arylsulfonylated 2-amino-6-methylpyrimidin derivatives, have been synthesized and analyzed using single-crystal X-ray diffraction (SC-XRD). These studies reveal the presence of various non-covalent interactions responsible for their structural stabilities. Quantum chemical calculations performed at the B3LYP/6–311++G(d,p) level confirmed the calculated structures' good agreement with the experimentally reported structural parameters. Frontier molecular orbital (FMO) analysis indicated that employing different moieties to bind with the pyrimidin-4-ol group affects the FMO energies and energy gaps, thus influencing the stability, reactivity, and other properties of the resulting compounds (Akbar Ali et al., 2021).

Photophysical Properties and Nonlinear Optical Analysis

The synthesis of O-benzenesulfonylated pyrimidines and their comprehensive structural characterization through SC-XRD and quantum chemical studies highlight their significance in materials science. Theoretical insights into optimized geometry, natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) alongside nonlinear optical (NLO) analysis reveal the compounds' promising applications in photophysical properties and NLO features. These insights are crucial for developing materials with specific electronic and optical characteristics, demonstrating the compound's potential in advanced materials research (A. Ali et al., 2020).

properties

IUPAC Name |

4-benzyl-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-13-9-12(8-10-4-2-1-3-5-10)15-14(16-13)11-6-7-11/h1-5,9,11H,6-8H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLESNEMNFITHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-2-cyclopropylpyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)

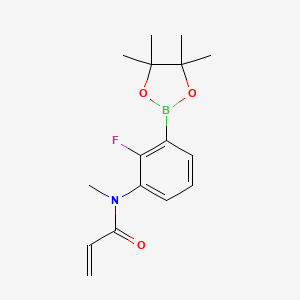

![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)

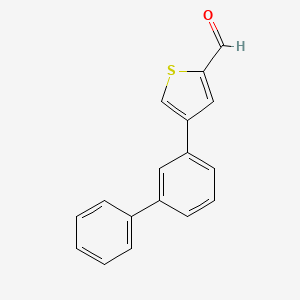

![{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1489638.png)

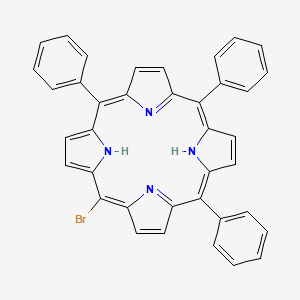

![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)

![5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione](/img/structure/B1489648.png)

![2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1489649.png)